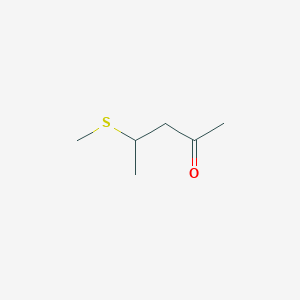

4-(Methylthio)-2-pentanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Methylthio)-2-pentanone belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. This compound is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a pungent taste.

Aplicaciones Científicas De Investigación

Solvent Applications

4-(Methylthio)-2-pentanone is primarily utilized as a solvent due to its excellent solubility properties. It is miscible with various organic solvents such as ethanol, ether, acetone, and benzene, making it suitable for diverse formulations:

- Coatings : Used in paints, varnishes, and lacquers to dissolve and stabilize components.

- Adhesives : Acts as a solvent in adhesive formulations to enhance application properties.

- Cleaning Agents : Incorporated in cleaning products due to its effective solvency for oils and greases.

Precursor in Chemical Synthesis

This compound serves as a precursor for synthesizing several important chemicals:

- N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) : A widely used antiozonant in tire manufacturing that protects rubber from ozone degradation .

- Mesityl Oxide : An intermediate in organic synthesis used in various chemical processes .

Fragrance Industry

This compound is recognized for its olfactory properties and is employed in the fragrance industry:

- Flavoring Agent : Utilized as a flavoring substance due to its pleasant aroma profile.

- Fragrance Formulations : Incorporated into perfumes and scented products to impart specific fragrances .

Case Study: Toxicological Assessment

A significant body of research has focused on the toxicological effects of this compound. The National Toxicology Program (NTP) conducted studies revealing potential carcinogenic effects when administered to laboratory animals:

- Findings : Increased incidences of renal tubule neoplasms were observed in male rats, suggesting a need for caution in handling and exposure .

- Mechanism of Action : Research indicates that the compound may bind to alpha-globulins, leading to nephropathy, which could be relevant for human health assessments .

Case Study: Analytical Method Development

A study aimed at developing a comprehensive analytical method for detecting volatile carbonyl compounds highlighted the utility of this compound as a standard reference compound:

- Methodology : The method involved headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS/MS), showcasing the compound's relevance in environmental monitoring .

Safety and Handling Considerations

While this compound has numerous applications, safety considerations are paramount:

Propiedades

Número CAS |

143764-28-7 |

|---|---|

Fórmula molecular |

C6H12OS |

Peso molecular |

132.23 g/mol |

Nombre IUPAC |

4-methylsulfanylpentan-2-one |

InChI |

InChI=1S/C6H12OS/c1-5(7)4-6(2)8-3/h6H,4H2,1-3H3 |

Clave InChI |

PNJBGQMNUMZADU-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)C)SC |

SMILES canónico |

CC(CC(=O)C)SC |

Densidad |

0.973-0.979 |

Key on ui other cas no. |

143764-28-7 |

Descripción física |

Almost colourless liquid; Pungent odou |

Pictogramas |

Irritant |

Solubilidad |

Slightly soluble Soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.